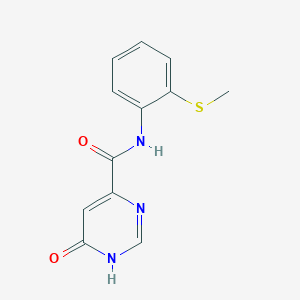

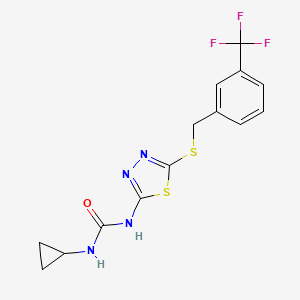

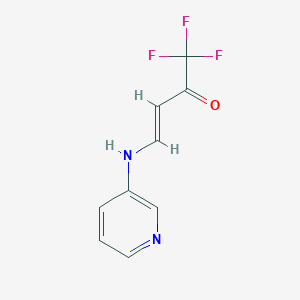

![molecular formula C17H18N6O4 B2416999 {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine CAS No. 713088-90-5](/img/structure/B2416999.png)

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine, also known as EAI045, is a small molecule inhibitor that targets EGFR T790M/L858R mutations in non-small cell lung cancer (NSCLC). This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Adsorption and Removal of Heavy Metals

A study conducted by Garcia-martin et al. (2005) explored the synthesis of a compound similar to {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine and its application in removing heavy metals like Zn2+ and Cd2+ from aqueous solutions. The compound was anchored to activated carbon, demonstrating its potential as a molecular receptor for metal ions in water treatment processes (Garcia-martin et al., 2005).

Molecular and Electronic Structural Studies

Quesada et al. (2004) investigated symmetrically 4,6-disubstituted 2-aminopyrimidines, including compounds with a nitroso substituent like the chemical . The study focused on the molecular and electronic structures, revealing insights into charge-assisted hydrogen bonding and the formation of supramolecular structures (Quesada et al., 2004).

Exploration in Pharmaceutical Synthesis

Chhabria et al. (2007) researched the synthesis of compounds with a similar structure for potential pharmaceutical applications, specifically as analgesic and anti-inflammatory agents. Although this research focuses on medicinal applications, it underscores the chemical’s relevance in drug synthesis (Chhabria et al., 2007).

Catalysis and Organic Synthesis

Goudarziafshar et al. (2021) described the use of a compound akin to {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine in catalysis. The study highlights the compound's role in facilitating organic synthesis processes, particularly in creating 1-(α-Aminoalkyl)-2-Naphthols, showcasing its utility in the field of organic chemistry (Goudarziafshar et al., 2021).

Reduction of Nitro Compounds

Nasrollahzadeh et al. (2020) discussed the application of graphene-based catalysts in the reduction of nitro compounds to amines, an area where compounds like {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine could potentially play a role. This research is significant in the synthesis of biologically active molecules and pharmaceutical products (Nasrollahzadeh et al., 2020).

Mechanism Studies in Chemical Reactions

Dabrowska et al. (2009) explored the mechanism of three-component reactions involving primary amines, providing valuable insights into the reactions of compounds like the one . This research contributes to understanding the synthetic pathways and potential applications of such chemicals in various fields (Dabrowska et al., 2009).

Surface Chemistry and Thin Layer Formation

Moon et al. (1996) investigated the formation of aminosilane thin layers, relevant to the surface chemistry of compounds like {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine. Their study provides insights into the creation and utility of these layers in various industrial and scientific applications (Moon et al., 1996).

properties

IUPAC Name |

2-N-(4-ethoxyphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h3-9H,2,10H2,1H3,(H4,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFTVMTZLBDLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2416918.png)

![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)

![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)

![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)